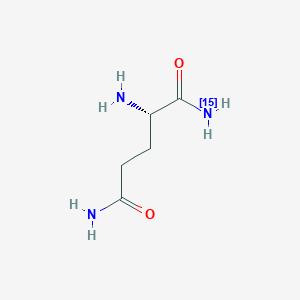
(2S)-2-aminopentanedi(15N)amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Glutamine-amide-15N is synthesized by transamination of glutamate catalyzed by glutamine synthetase . The reaction involves the incorporation of nitrogen-15 into the amide group of L-Glutamine. The process typically requires specific reaction conditions, including controlled temperature and pH, to ensure the successful incorporation of the nitrogen-15 isotope.
Industrial Production Methods
Industrial production of L-Glutamine-amide-15N involves large-scale synthesis using similar transamination reactions. The process is optimized for high yield and purity, often involving multiple purification steps to isolate the desired isotopically labeled compound .
Análisis De Reacciones Químicas
Types of Reactions
L-Glutamine-amide-15N undergoes various chemical reactions, including:
Oxidation: Involves the conversion of the amide group to other functional groups.
Reduction: Reduction of the amide group to an amine.
Substitution: Replacement of the amide group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of L-Glutamine-amide-15N can produce L-Glutamic acid derivatives, while reduction can yield L-Glutamine .
Aplicaciones Científicas De Investigación
L-Glutamine-amide-15N has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track nitrogen incorporation and utilization.
Biology: Plays a role in studying cellular metabolism and protein synthesis.
Medicine: Used in research related to metabolic disorders and cancer metabolism.
Industry: Employed in the production of isotopically labeled compounds for various applications
Mecanismo De Acción
L-Glutamine-amide-15N exerts its effects by acting as a source of nitrogen and carbon in metabolic pathways. It is involved in the synthesis of proteins, peptides, nucleotides, and other biomolecules. The compound also serves as a fuel for the proliferation of lymphocytes and macrophages, maintaining gut integrity, and supporting insulin production .
Comparación Con Compuestos Similares
Similar Compounds
L-Glutamine-15N2: Another isotopically labeled form of L-Glutamine with two nitrogen-15 atoms.
L-Glutamic acid-15N: Labeled with nitrogen-15 at the carboxyl group.
L-Glutamine-13C5,15N2: Labeled with both carbon-13 and nitrogen-15 isotopes
Uniqueness
L-Glutamine-amide-15N is unique due to its specific labeling at the amide group, making it particularly useful for studying amide-related metabolic processes. Its distinct labeling allows for precise tracking and analysis in various research applications .
Propiedades
Fórmula molecular |
C5H11N3O2 |
|---|---|
Peso molecular |
146.15 g/mol |
Nombre IUPAC |
(2S)-2-aminopentanedi(15N)amide |
InChI |
InChI=1S/C5H11N3O2/c6-3(5(8)10)1-2-4(7)9/h3H,1-2,6H2,(H2,7,9)(H2,8,10)/t3-/m0/s1/i8+1 |
Clave InChI |
LCGISIDBXHGCDW-AQGGVSLFSA-N |
SMILES isomérico |
C(CC(=O)N)[C@@H](C(=O)[15NH2])N |
SMILES canónico |
C(CC(=O)N)C(C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Oxa-7-azaspiro[4.4]nonan-4-one](/img/structure/B12948626.png)
![(1S,2S)-2-Methyl-8-azaspiro[4.5]decan-1-amine dihydrochloride](/img/structure/B12948628.png)
![7-Bromo-N,N-diethylpyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B12948631.png)
![2-Bromo-1-[2-(diethylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12948636.png)

![N-[2-[4-(trifluoromethyl)-1H-imidazol-5-yl]ethyl]acetamide](/img/structure/B12948640.png)


